![molecular formula C18H18N4O2 B4086251 N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine](/img/structure/B4086251.png)
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine
Overview
Description
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 has been extensively studied for its potential as a cancer therapy agent.
Mechanism of Action
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other cancer therapies. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has a favorable toxicity profile, with minimal side effects observed in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which allows for the specific targeting of DNA repair pathways. It has also been shown to be effective in a wide range of cancer cell lines and animal models. However, the cost of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine can be a limitation for some labs, and its use in clinical trials means that it may not be readily available for research purposes.
Future Directions
There are several future directions for the study of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine. One area of research is the development of combination therapies that include N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, which could help to personalize cancer treatment. Additionally, the use of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine in other disease areas, such as neurodegenerative disorders, is an area of ongoing research.
Scientific Research Applications
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been extensively studied for its potential as a cancer therapy agent. It has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
properties
IUPAC Name |
3-N,6-N-bis(3-methoxyphenyl)pyridazine-3,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-7-3-5-13(11-15)19-17-9-10-18(22-21-17)20-14-6-4-8-16(12-14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGFTRLSWBXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C=C2)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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